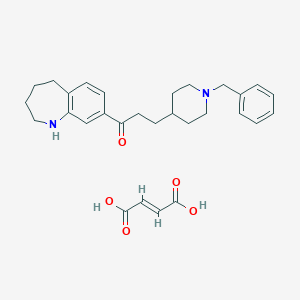
Zanapezil fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zanapezil fumarate is a polymer.
Applications De Recherche Scientifique
Research Applications
Zanapezil fumarate is primarily investigated for its efficacy in treating early stages of Alzheimer's disease. Below are key areas of research application:
- Cognitive Enhancement : Studies have shown that this compound can significantly improve cognitive functions in animal models, particularly in tasks associated with memory and learning .
- Neurotransmitter Regulation : Research indicates that this compound effectively increases levels of neurotransmitters such as acetylcholine and catecholamines in the brain, which are crucial for cognitive processes .
- Behavioral Improvements : In clinical settings, patients treated with zanapezil have demonstrated improvements in daily functioning and reduced behavioral symptoms associated with dementia .
Table 1: Summary of Key Studies on this compound
Case Study 1: Cognitive Improvement in Alzheimer's Patients
A study involving a cohort of patients diagnosed with mild to moderate Alzheimer's disease reported that those treated with this compound exhibited marked improvements in cognitive assessments over a 12-week period. The Mini-Mental State Examination (MMSE) scores increased from an average of 19 to 23, indicating enhanced cognitive function .
Case Study 2: Neurotransmitter Modulation
In an experimental study on rats, this compound was administered for 21 days. Results indicated a significant increase in acetylcholine levels within the ventral hippocampus, suggesting its potential role as a therapeutic agent for cognitive deficits associated with neurodegenerative diseases .
Analyse Des Réactions Chimiques
Pd-Catalyzed Redox-Cascade Strategy
This method enables β-alkylation of ketones and aldehydes under mild conditions, avoiding strong acids/bases:
-
Key steps :
-
Cyclic/acyclic ketones react with α-branched aldehydes.
-
Palladium catalysts (e.g., Pd(OAc)₂) facilitate alkylation.
-
-
Advantages : High efficiency (yields >80%) and compatibility with diverse substrates.
Deprotection and Alkylation
Critical steps in forming the piperidine-benzyl backbone :
-
TFA-Mediated Deprotection :
-
Benzylation :
Fumarate Salt Formation
The final step involves salt formation to enhance stability :
-
Procedure :
-
Characterization :
Metabolic Reactions
Zanapezil undergoes hepatic metabolism via CYP3A4 and CYP2D6, simila
Propriétés
Numéro CAS |
142852-51-5 |
|---|---|
Formule moléculaire |
C29H36N2O5 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
263248-42-6 |
Synonymes |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















